Product packaging for Boc-2-Methoxy-D-Phenylalanine(Cat. No.:CAS No. 170642-26-9)

Boc-2-Methoxy-D-Phenylalanine

Cat. No.: B175555
CAS No.: 170642-26-9
M. Wt: 295.33 g/mol
InChI Key: QMHKMTAKTUUKEK-LLVKDONJSA-N
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Description

Contextualization of Non-Proteinogenic Amino Acids in Chemical Biology and Medicinal Chemistry Research

Non-proteinogenic amino acids (NPAAs) are amino acids that are not among the 20 standard protein-building blocks encoded by the universal genetic code. nih.gov These unique molecules, sourced from both natural origins and chemical synthesis, have become indispensable tools in modern drug discovery. sigmaaldrich.cn Their structural diversity and functional versatility allow them to be used as chiral building blocks and molecular scaffolds for creating extensive combinatorial libraries. sigmaaldrich.cn The incorporation of NPAAs into peptide-based drug candidates can fundamentally alter their properties, often leading to enhanced stability, potency, permeability, and bioavailability. nih.govnih.govresearchgate.net While peptides composed solely of natural amino acids have therapeutic potential, they often suffer from poor stability in biological systems. nih.govresearchgate.net The strategic introduction of NPAAs can overcome these limitations, paving the way for the development of more effective peptide therapeutics. nih.govresearchgate.net

Significance of Methoxy-Substituted Phenylalanine Derivatives as Chiral Scaffolds in Organic Synthesis

Methoxy-substituted phenylalanine derivatives are a class of chiral building blocks that have garnered considerable attention in the field of organic synthesis, particularly in the construction of complex, biologically active molecules. The presence of a methoxy (B1213986) group on the phenyl ring can significantly influence the electronic and steric properties of the molecule, thereby modulating its reactivity and biological interactions. These derivatives are particularly valuable in asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule. mdpi.com The defined stereochemistry of the amino acid backbone provides a chiral scaffold that can direct the formation of new stereocenters with high selectivity. This has been demonstrated in the synthesis of various compounds, including precursors for antiviral and anticancer agents. nih.gov For instance, certain methoxy-substituted phenylalanine derivatives have been utilized as key components in the synthesis of HIV-1 capsid inhibitors and have shown potential in targeting the β2-adrenergic receptor. mdpi.comnih.gov

Overview of N-α-tert-Butyloxycarbonyl (Boc) Protection Strategy in Peptide and Amino Acid Chemistry

The N-α-tert-Butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids in peptide synthesis. americanpeptidesociety.org The Boc protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of peptides on a solid support. seplite.comiris-biotech.de The key feature of the Boc group is its lability under acidic conditions, typically using reagents like trifluoroacetic acid (TFA), while remaining stable to basic and nucleophilic conditions. americanpeptidesociety.orgseplite.com This allows for the selective deprotection of the N-terminal amino group, enabling the coupling of the next amino acid in the sequence without affecting the acid-labile side-chain protecting groups. peptide.com

The Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme is a classic approach in SPPS where the Boc group temporarily protects the α-amino group, and benzyl-based groups protect the side chains. seplite.com Although the Boc group is removed with moderate acid, the benzyl-based protecting groups require stronger acids for cleavage, providing a degree of orthogonality. peptide.com While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained popularity due to its milder deprotection conditions, the Boc strategy remains valuable for specific applications, especially in the synthesis of short peptides and for sequences prone to racemization under basic conditions. americanpeptidesociety.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO5 B175555 Boc-2-Methoxy-D-Phenylalanine CAS No. 170642-26-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(2-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-11(13(17)18)9-10-7-5-6-8-12(10)20-4/h5-8,11H,9H2,1-4H3,(H,16,19)(H,17,18)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHKMTAKTUUKEK-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443214
Record name Boc-2-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170642-26-9
Record name Boc-2-Methoxy-D-Phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Chromatographic Research Methodologies for Chiral Analysis

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and conformation of chiral molecules like Boc-2-Methoxy-D-Phenylalanine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule.

Proton (¹H) NMR Spectroscopy for Structural Elucidation of Intermediates and Derivatives

Proton (¹H) NMR spectroscopy is routinely employed to confirm the structure of synthetic intermediates and final products in the preparation of this compound derivatives. The chemical shifts (δ), coupling constants (J), and integration of the proton signals provide a wealth of information. For instance, in the synthesis of related phenylalanine derivatives, ¹H NMR is used to verify the presence of key functional groups and to monitor reaction progress. nih.gov The characteristic signals for the tert-butoxycarbonyl (Boc) protecting group, the aromatic protons of the phenyl ring, the methoxy (B1213986) group, and the α- and β-protons of the amino acid backbone can be unambiguously assigned. nih.govorgsyn.org

For example, in a study involving the synthesis of N-(tert-butoxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide, ¹H NMR was crucial in characterizing the product. wiley.com The spectrum would typically show a singlet for the nine protons of the Boc group around 1.30 ppm, signals for the aromatic protons in the range of 6.8-7.3 ppm, a singlet for the methoxy protons around 3.80 ppm, and multiplets for the α- and β-protons of the phenylalanine backbone. nih.gov

Table 1: Representative ¹H NMR Data for a Boc-Phenylalanine Derivative nih.gov

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Boc (3 x CH₃)1.30s-9H
CH₂2.54-2.81m-2H
NCH₃3.12s-3H
OCH₃3.80s-3H
CH (α-proton)4.15q5.41H
Phenyl-H6.75-6.85m-2H
Phenyl-H7.02d8.42H
Phenyl-H, NH7.21d8.43H
Phenyl-H7.15d7.12H

Note: Data is for a related Boc-phenylalanine derivative and serves as an illustrative example.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of this compound and its derivatives. Each unique carbon atom in the molecule produces a distinct signal, allowing for the confirmation of the carbon skeleton and the identification of functional groups.

Studies on N-Boc-protected amino acids have shown that the chemical shifts of the carbonyl carbons are sensitive to the solvent environment, which can provide insights into intermolecular interactions. mdpi.com The ¹³C NMR spectrum of a Boc-phenylalanine derivative would exhibit characteristic signals for the carbonyl carbon of the Boc group, the carboxylic acid or ester carbonyl, the carbons of the phenyl ring, the methoxy carbon, the quaternary carbon and methyl carbons of the Boc group, and the α- and β-carbons of the amino acid. nih.govchemicalbook.comresearchgate.net

Table 2: Representative ¹³C NMR Data for a Boc-Phenylalanine Derivative nih.gov

Carbon AssignmentChemical Shift (δ, ppm)
C(CH₃)₃28.6
β-Carbon37.1, 37.8
α-Carbon53.5
OCH₃55.9
Quaternary C (Boc)78.3
Aromatic C-H115.2, 126.7, 128.4, 129.2
Aromatic C (quaternary)136.1, 138.5
C=O (Boc)155.7
Aromatic C-O158.9
C=O (acid/ester)172.2

Note: Data is for a related Boc-phenylalanine derivative and serves as an illustrative example.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment and Resolution

Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the enantiomeric purity of this compound and for resolving racemic mixtures. This technique can be implemented through direct or indirect methods.

Development and Optimization of Chiral Stationary Phases for Methoxy-D-Phenylalanine Derivatives

The direct method of chiral HPLC relies on the use of a chiral stationary phase (CSP). These CSPs create a chiral environment within the column, leading to differential interactions with the enantiomers of the analyte and resulting in their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and can be modified with various substituents like phenylcarbamate or benzoate (B1203000) groups to enhance chiral recognition. mdpi.com The position and nature of these substituents, including methoxy groups, can significantly influence the enantioseparation performance. mdpi.com

The development of new brush-type CSPs has also been a focus of research, providing insights into the molecular interactions responsible for chiral recognition. mdpi.com For phenylalanine derivatives, CSPs based on Pirkle-type or ligand exchange principles have proven effective. researchgate.netscas.co.jp The optimization of mobile phase composition, flow rate, and column temperature is crucial for achieving baseline separation of enantiomers. researchgate.netnih.gov

Indirect Enantioseparation Utilizing Chiral Derivatizing Agents (e.g., S-NIFE, FDAA, GITC, OPA-IBLC)

The indirect method involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess different physicochemical properties and can be separated on a conventional achiral stationary phase. nih.govresearchgate.net A variety of CDAs are available for the derivatization of amino acids.

Commonly used CDAs for amino acids include:

S-NIFE ((S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester): This reagent has been successfully applied for the HPLC separation of enantiomers of various secondary amino acids. nih.gov It has shown excellent resolution for many compounds using a reversed-phase system. nih.gov In a comparative study, S-NIFE provided the best separation of β-methoxytyrosine stereoisomers. nih.gov

FDAA (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide): FDAA is widely used for determining the stereochemistry of amino acids. nih.gov It generally exhibits high enantioselectivity, although its sensitivity may be lower compared to other agents. nih.gov

GITC (2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate): GITC is another effective CDA for the chiral analysis of amino acids. nih.gov

OPA-IBLC (o-phthalaldehyde/isobutyryl-L-cysteine): This combination is used to form fluorescent isoindole derivatives, which can enhance detection sensitivity. nih.govresearchgate.net

The choice of CDA depends on the specific amino acid derivative and the desired analytical outcome, with a combination of two or more CDAs sometimes being necessary for reliable stereochemical analysis. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination and Solid-State Conformation Analysis

X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional structure of a crystalline compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map can be generated, revealing the precise arrangement of atoms in the crystal lattice.

For chiral molecules like this compound, single-crystal X-ray analysis can unambiguously confirm the (R) or (S) configuration at the chiral center. beilstein-journals.org In a study on a related monomethylaniline derivative of D-phenylalanine, X-ray diffraction measurements confirmed the expected (R)-configuration. beilstein-journals.org Similarly, the crystal structure of racemic Nα-(t-butyloxycarbonyl)-L-phenylalanine N-methoxy-N-methylamide revealed details about its molecular packing. researchgate.net This technique provides invaluable information on bond lengths, bond angles, and torsional angles, offering insights into the molecule's preferred conformation in the solid state. beilstein-journals.org

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties and Solution-Phase Conformational Studies

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the chiroptical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. acs.org For an N-protected amino acid such as this compound, the primary chromophores contributing to the CD spectrum are the phenyl ring of the side chain and the carbonyl groups within the carbamate (B1207046) (Boc) and carboxylic acid moieties. The resulting CD spectrum provides a unique fingerprint of the molecule's absolute configuration and its predominant conformation in solution.

The analysis of phenylalanine derivatives by CD spectroscopy typically reveals distinct electronic transitions. Weak, structured bands are often observed in the 250-270 nm region, corresponding to the π-π* transitions of the aromatic phenyl ring. cdnsciencepub.com More intense bands associated with the amide and carboxyl chromophores appear in the far-UV region, generally between 190 nm and 240 nm. cdnsciencepub.comresearchgate.net For peptides containing phenylalanine, characteristic bands have been noted near 210 nm and 222 nm. cdnsciencepub.com The sign of the observed Cotton effect—positive or negative—at a given wavelength is directly related to the stereochemistry of the chiral center. As this compound possesses the D-configuration, its CD spectrum is expected to be opposite in sign to that of its L-enantiomer.

Furthermore, solution-phase conformational studies can be conducted by systematically varying experimental conditions. Changes in solvent polarity, temperature, or pH can induce conformational shifts in the molecule, which are reflected as changes in the CD spectrum. cdnsciencepub.comresearchgate.net For instance, the intramolecular hydrogen bonding and the rotational freedom around the Cα-Cβ bond are influenced by the solvent environment, altering the spatial relationship between the chromophores and thus modifying the chiroptical response. acs.org By analyzing these spectral variations, researchers can deduce information about the molecule's conformational stability and flexibility in different environments.

Table 1: Typical CD Spectral Bands for Phenylalanine Derivatives This table presents representative data for related phenylalanine structures to illustrate the expected spectral regions for this compound.

Wavelength Region (nm) Associated Transition Originating Chromophore Reference
~260 π → π* Phenyl Ring cdnsciencepub.com
~240 n → π* / π → π* Peptide/Amide cdnsciencepub.com
~222 n → π* Peptide/Amide cdnsciencepub.com

Mass Spectrometry (MS) Coupled Techniques for Structural Confirmation and Mixture Analysis

Mass spectrometry (MS) is an indispensable analytical tool for the precise determination of molecular weight and the elucidation of chemical structures. When coupled with chromatographic separation techniques such as High-Performance Liquid Chromatography (HPLC), it provides a robust platform for both the structural confirmation of pure compounds and the quantitative analysis of complex mixtures. rsc.orgnih.gov

For this compound, high-resolution mass spectrometry (HRMS) can confirm its elemental composition by providing a highly accurate mass measurement, typically within a few parts per million (ppm) of the theoretical value. nih.gov Structural confirmation is further achieved using tandem mass spectrometry (MS/MS). In this technique, the protonated or deprotonated molecular ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions. The resulting fragmentation pattern serves as a structural fingerprint. For a Boc-protected amino acid, predictable fragmentation pathways include the neutral loss of the tert-butoxycarbonyl (Boc) group (a loss of 100 Da), decarboxylation (loss of CO2), and cleavages along the amino acid backbone. nih.gov While direct MS/MS data for the methoxy-substituted title compound is not publicly available, the fragmentation pattern of the closely related Boc-D-phenylalanine provides a clear example of the analytical power of this method. nih.gov

The coupling of MS with liquid chromatography (LC-MS) is particularly effective for mixture analysis, such as monitoring the progress of a chemical synthesis or analyzing the purity of the final product. nih.govnih.govnih.gov Different components in a sample are separated by the HPLC column based on their physicochemical properties before being introduced into the mass spectrometer for detection and identification. jst.go.jp This allows for the separation and characterization of the desired product from starting materials, by-products, and other impurities, even when they are present in trace amounts. rsc.org

Table 2: Representative MS/MS Fragmentation Data for Boc-D-phenylalanine ([M+H]⁺) This data is for the parent compound Boc-D-phenylalanine (precursor m/z 266.1387) and is illustrative of the fragmentation patterns expected for this compound.

Fragment m/z Proposed Fragment Identity Description Reference
220.1 [M+H - C₄H₆]⁺ Loss of isobutylene (B52900) from Boc group nih.gov
166.1 [M+H - C₅H₈O₂]⁺ Loss of the Boc group nih.gov

Derivatization and Structural Diversification Strategies of Boc 2 Methoxy D Phenylalanine

Functionalization at the Carboxyl Terminus for Peptide and Ester Linkages

The carboxyl group of Boc-2-Methoxy-D-Phenylalanine is a primary site for functionalization, most commonly through the formation of amide (peptide) and ester bonds. These reactions are fundamental to the incorporation of this unnatural amino acid into peptide sequences and the synthesis of small molecule derivatives.

In peptide synthesis, the carboxyl group is activated to facilitate coupling with the free amino group of another amino acid or peptide. Standard coupling reagents used in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis are employed for this purpose. The Boc protecting group on the N-terminus prevents unwanted side reactions, such as self-polymerization, during the coupling process. The choice of coupling method can influence the efficiency of the reaction and the preservation of stereochemical integrity.

Esterification of the carboxyl terminus represents another key derivatization strategy. Methyl or ethyl esters of this compound can be prepared to serve as intermediates in further synthetic transformations or as final products with potential biological activity. These ester derivatives can be synthesized by reacting the N-protected amino acid with the corresponding alcohol under acidic conditions or by using specific esterification reagents. For instance, N-Boc-D-phenylalanine methyl ester is a commercially available derivative employed in chemical research. fishersci.semedchemexpress.com

Derivative Type Functionalization Reaction Key Reagents/Conditions Application
PeptideAmide bond formationCoupling reagents (e.g., HBTU, TBTU, EDCI), DIPEA, in solvents like DMF or NMPIncorporation into peptide chains
Ester (e.g., Methyl, Ethyl)EsterificationCorresponding alcohol (e.g., Methanol (B129727), Ethanol) with an acid catalyst or specific esterification reagentsSynthetic intermediate, small molecule synthesis

Chemical Modifications on the Aromatic Ring System

The phenyl ring of this compound provides a scaffold for a variety of chemical modifications, allowing for the introduction of diverse functional groups that can modulate the steric and electronic properties of the molecule.

The aromatic ring can be subjected to electrophilic halogenation to introduce bromine or iodine atoms. These halogenated derivatives are valuable intermediates for further diversification through transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon or carbon-heteroatom bonds, leading to a wide array of substituted phenylalanine analogs. For example, palladium-catalyzed Suzuki coupling reactions have been successfully employed on phenylalanine derivatives containing a 4-bromobiphenyl (B57062) moiety to generate teraryl-based amino acids. rsc.org The incorporation of halogenated p-benzoyl-l-phenylalanine analogs into proteins has been shown to increase crosslinking yields for studying protein-protein interactions. nih.gov

The synthesis of phenylalanine derivatives with multiple methoxy (B1213986) groups on the aromatic ring has been an area of interest. For instance, L-3,4-dimethoxyphenylalanine has been synthesized chemoenzymatically. researchgate.net The introduction of other substituents, such as nitro, cyano, or alkyl groups, can also be achieved through standard aromatic substitution reactions, provided that the reaction conditions are compatible with the protecting groups on the amino acid. These modifications can significantly impact the biological activity and pharmacokinetic properties of the resulting compounds.

Modification Reaction Type Example Reagents/Catalysts Resulting Structure
HalogenationElectrophilic Aromatic SubstitutionBr₂, I₂Bromo- or Iodo-substituted phenyl ring
Cross-CouplingSuzuki, Heck, SonogashiraPalladium catalysts (e.g., Pd(OAc)₂), boronic acids, alkynes, alkenesBiaryl, alkenyl, or alkynyl substituted phenylalanine
Introduction of Methoxy GroupsVarious synthetic routes-Dimethoxy- or trimethoxy-phenylalanine derivatives

Side Chain Engineering and Scaffold Diversification

Beyond modifications to the immediate functional groups and the aromatic ring, the entire side chain of this compound can be engineered to create novel molecular scaffolds and amino acid analogs with unique properties.

The incorporation of D-amino acids like 2-Methoxy-D-Phenylalanine into peptides is a common strategy to enhance metabolic stability against enzymatic degradation. nih.gov Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones to improve their drug-like properties. This compound can be a key starting material for the synthesis of such scaffolds. For example, it can be incorporated into non-peptidic backbones that retain the spatial arrangement of the key pharmacophoric elements of the parent peptide. The introduction of unnatural amino acids can also confer resistance to proteolysis and potentially increase oral bioavailability. nih.gov

This compound can serve as a precursor for the synthesis of more complex and functionally diverse amino acid analogs.

Aza-analogues: Aza-amino acids are analogs in which the α-carbon is replaced by a nitrogen atom. The synthesis of aza-phenylalanine precursors has been achieved through methods like hydrazine (B178648) alkylation. kirj.eeresearchgate.net These analogs can induce unique conformational constraints in peptides and have been explored as components of protease inhibitors. kirj.ee

Fluorinated analogues: The introduction of fluorine into the phenylalanine side chain can significantly alter its electronic properties and lipophilicity, often leading to enhanced metabolic stability and binding affinity. nih.gov While direct fluorination of the methoxy-substituted ring can be challenging, synthetic routes to fluorinated phenylalanines often involve the use of fluorinated building blocks. The principles of synthesizing fluorinated phenylalanines can be applied to create fluorinated versions of methoxy-phenylalanine. nih.gov Cryogenic infrared spectroscopy studies on proton-bound dimers of side-chain fluorinated phenylalanines have provided insights into how fluorine positioning affects intermolecular interactions. fu-berlin.de

Analogue Type Structural Modification Synthetic Strategy Potential Impact
PeptidomimeticIncorporation into non-peptidic backbonesMulti-step organic synthesisImproved metabolic stability and bioavailability
Aza-analogueReplacement of α-carbon with nitrogenHydrazine alkylation of precursorsAltered peptide conformation, potential enzyme inhibition
Fluorinated analogueIntroduction of fluorine atoms on the aromatic ring or side chainUse of fluorinated building blocks or specific fluorination reagentsEnhanced metabolic stability, altered electronic properties and binding affinity

Research Applications in Contemporary Organic Synthesis and Chemical Biology

Utility as a Chiral Building Block in Asymmetric Synthesis

The precise three-dimensional arrangement of atoms in a molecule is critical for its biological function. In this context, D-phenylalanine derivatives, including Boc-2-Methoxy-D-Phenylalanine, are highly valued as chiral building blocks for the synthesis of enantiomerically pure compounds. nih.gov The defined stereochemistry at the α-carbon makes this compound an essential starting material for constructing complex molecules with specific spatial orientations, which is a fundamental requirement in medicinal chemistry and materials science.

Asymmetric synthesis aims to create a single desired enantiomer of a chiral molecule, avoiding the formation of its mirror image, which may have different or even harmful biological effects. This compound serves as a chiral synthon, a molecular fragment whose inherent chirality is transferred to the final product. D-phenylalanines are key components in a variety of pharmaceuticals, including antibiotics and chemotherapeutic agents. nih.gov The process often involves the stereocontrolled alkylation or coupling of the chiral amino acid derivative to build up the carbon skeleton of the target molecule. nih.govnih.gov The Boc protecting group facilitates these synthetic transformations by preventing unwanted side reactions at the amino group, and it can be removed under mild acidic conditions once its protective function is no longer needed. The methoxy (B1213986) substituent on the phenyl ring can also influence the molecule's electronic properties and conformation, providing an additional tool for fine-tuning the characteristics of the final product.

Table 1: Examples of Pharmaceutical Classes Incorporating D-Phenylalanine Derivatives

Pharmaceutical Class Example Compound Component Therapeutic Application
Antibiotics Gramicidin S Antibacterial
Antidiabetic Agents Nateglinide Blood Sugar Control
Cancer Therapeutics (R)-PFI-2 Intermediate SETD7 Inhibition

This table illustrates the general utility of D-phenylalanine derivatives in medicinal chemistry, highlighting the importance of chiral building blocks like this compound. nih.gov

The principles of self-assembly, driven by non-covalent interactions, are increasingly harnessed to create advanced materials with novel properties. Boc-protected dipeptides, particularly those containing aromatic residues like phenylalanine, have demonstrated a strong propensity to self-assemble into well-ordered nanostructures such as fibrils, nanotubes, and microspheres. researchgate.netresearchgate.net The Boc group and the aromatic rings play crucial roles in directing these assembly processes through hydrogen bonding and π–π stacking interactions.

While specific research on this compound in this context is nascent, its structural features suggest significant potential. It can be incorporated into di- or tripeptides designed to self-assemble into macrocyclic or supramolecular structures. The D-configuration influences the chirality and packing of the resulting assemblies, while the methoxy group can modify solubility and intermolecular interactions. These capabilities are relevant for creating biomaterials for tissue engineering, drug delivery vehicles, and components for molecular electronics. researchgate.net

Integration into Peptide and Peptidomimetic Architectures

Peptides are highly specific signaling molecules, but their therapeutic use is often limited by poor metabolic stability and conformational flexibility. rsc.org Incorporating unnatural amino acids like this compound is a key strategy to overcome these limitations and develop robust peptide-based research tools and therapeutic candidates. iris-biotech.de

Introducing D-amino acids into a peptide sequence disrupts the typical secondary structures (like α-helices and β-sheets) formed by L-amino acids. This disruption is not random; instead, it can be used strategically to induce specific turns or kinks in the peptide backbone. iris-biotech.de This conformational constraint can lock the peptide into its bioactive shape, enhancing its binding affinity and selectivity for its target receptor. iris-biotech.dedrugdiscoverychemistry.com

Peptide scaffolds provide a framework for the spatial presentation of functional groups, making them ideal for developing high-affinity ligands and research probes. discoveryontarget.com The use of D-amino acids is critical for enhancing the stability of these scaffolds. chemimpex.com this compound can be integrated into such scaffolds to create novel molecular architectures for drug discovery. mdpi.com

For example, a peptide sequence containing this amino acid could be designed to mimic a specific region of a protein involved in a protein-protein interaction (PPI). discoveryontarget.com The D-amino acid would provide proteolytic resistance, while the methoxy-phenyl side chain could be a key pharmacophore or be further functionalized. Such scaffolds are instrumental in high-throughput screening campaigns to identify hit compounds and in the rational design of potent and selective inhibitors for challenging drug targets.

Table 2: Strategies for Peptide Scaffold Stabilization and Functionalization

Strategy Building Block Example Desired Outcome
Induce β-turns This compound Increased conformational rigidity, enhanced receptor binding. iris-biotech.de
Increase Proteolytic Resistance D-amino acids, N-methylated amino acids Improved in vivo half-life, better bioavailability. researchgate.net
Introduce Probes/Labels Amino acids with functionalized side chains Enable binding assays, imaging, and mechanistic studies. uq.edu.au

Research Probes in Enzyme Studies and Mechanistic Investigations

Understanding how a ligand interacts with its biological target is fundamental to drug design and chemical biology. Chemical probes are molecules designed to interrogate these biological systems. uq.edu.au Incorporating unnatural amino acids with unique functionalities is a powerful method for creating such probes.

This compound can be used to generate peptide-based probes for studying enzymes like proteases, kinases, or phosphatases. The methoxy group on the phenyl ring serves as a subtle structural and electronic modification compared to natural phenylalanine. When a peptide containing this residue binds to an enzyme's active site, the methoxy group can probe specific sub-pockets, providing information on structure-activity relationships. Its presence can alter the binding kinetics or the catalytic processing of the peptide, yielding insights into the enzyme's mechanism. Furthermore, the methoxy group could potentially be used as a spectroscopic marker in certain analytical techniques, allowing researchers to monitor the peptide's binding or conformational changes upon interaction with its target.

Design of Substrate Mimics for Aminoacyl-tRNA Synthetases and Proteases

The structural characteristics of this compound make it an intriguing candidate for the synthesis of substrate mimics for enzymes that recognize phenylalanine. While specific research on the D-isomer in this context is limited, the analogous L-isomer, Boc-2-methoxy-L-phenylalanine, has been utilized in the design of inhibitors for Phenylalanyl-tRNA synthetase (PheRS). PheRS is a crucial enzyme in protein biosynthesis, responsible for attaching phenylalanine to its cognate tRNA. Inhibitors of this enzyme are actively explored as potential antimicrobial agents.

In the design of PheRS inhibitors, the Boc-protected 2-methoxyphenylalanine moiety serves as a mimic of the natural substrate, phenylalanine. The methoxy group can introduce specific steric hindrance and potential new hydrogen bonding interactions within the enzyme's active site, aiming to enhance binding affinity and selectivity. Although detailed studies on this compound as a protease substrate mimic are not extensively documented in publicly available research, the principles of its design would follow a similar rationale. Proteases often have well-defined substrate specificity pockets, and the incorporation of this unnatural amino acid could be used to probe these pockets or to develop inhibitors that are resistant to cleavage.

Investigation of Enzyme-Ligand Interactions with Methoxy-Phenylalanine Containing Analogues

The study of enzyme-ligand interactions provides fundamental insights into biological processes and is a cornerstone of drug discovery. Analogues containing methoxy-phenylalanine are valuable tools for these investigations. The methoxy group can act as a spectroscopic probe or introduce subtle changes to the electronics and conformation of the ligand, thereby elucidating the nature of the binding pocket.

Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict and analyze the binding of ligands containing modified amino acids like 2-methoxy-phenylalanine to their target enzymes. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and specificity. While direct experimental data on the enzyme-ligand interactions of this compound is scarce, the foundational principles of using modified amino acids to probe enzyme active sites are well-established. The specific positioning of the methoxy group in the D-enantiomer would present a unique spatial arrangement within a binding site compared to its L-counterpart, potentially leading to different interaction profiles.

Contribution to Advanced Materials Science Research

The self-assembly of small organic molecules into well-ordered, functional materials is a rapidly advancing area of materials science. Phenylalanine and its derivatives are known to be excellent building blocks for such materials due to their ability to form various non-covalent interactions.

Exploration in Low-Molecular-Weight Gelator Design

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, resulting in the formation of a gel. The design of LMWGs often relies on a balance of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions. Phenylalanine-containing molecules are particularly adept at forming such networks.

While there is a lack of specific studies focusing on this compound as an LMWG, the general principles of phenylalanine-based gelator design are applicable. The Boc group can participate in hydrogen bonding, and the phenyl ring can engage in π-π stacking. The introduction of a methoxy group could influence the self-assembly process in several ways:

Steric Effects: The methoxy group could direct the packing of the molecules, favoring certain supramolecular arrangements.

Electronic Effects: The electron-donating nature of the methoxy group could modulate the π-π stacking interactions.

Solvent Interactions: The polarity of the methoxy group could alter the solubility of the molecule and its interactions with the solvent, thereby affecting the critical gelation concentration and the properties of the resulting gel.

The table below summarizes the key molecular features of Boc-phenylalanine derivatives that are relevant to their potential as LMWGs.

FeatureRole in Self-AssemblyPotential Influence of 2-Methoxy Group
Boc Group Hydrogen bond donor/acceptorMay influence hydrogen bonding network
Phenyl Ring π-π stacking, hydrophobic interactionsSteric hindrance and altered electronic character could modify stacking
Chirality (D-form) Can induce helical or chiral superstructuresSpecific chirality directs the handedness of the assembly
Carboxylic Acid Hydrogen bondingCan be a key driver of 1D fibrillar growth

Development of Functional Supramolecular Assemblies for Research Applications

The self-assembly of Boc-phenylalanine derivatives can lead to a variety of supramolecular structures, including nanofibers, nanotubes, and vesicles. These assemblies have potential applications in areas such as drug delivery, tissue engineering, and catalysis. The specific morphology and properties of these assemblies are highly dependent on the molecular structure of the building blocks and the assembly conditions.

The incorporation of a 2-methoxy group into a Boc-D-phenylalanine scaffold would be expected to influence the resulting supramolecular assemblies. The altered intermolecular interactions could lead to novel morphologies or functional properties. For example, the methoxy group could be used as a coordination site for metal ions or as a reactive handle for further chemical modification of the assembly. Research in this area is still emerging, and the full potential of this compound in the development of functional supramolecular materials is yet to be fully explored.

The following table outlines potential research applications of supramolecular assemblies derived from functionalized Boc-phenylalanine derivatives.

Application AreaRationale
Drug Delivery Self-assembled nanostructures can encapsulate therapeutic agents for controlled release.
Tissue Engineering Fibrillar networks can mimic the extracellular matrix, providing scaffolds for cell growth.
Biocatalysis Ordered assemblies can provide a scaffold for the immobilization of enzymes or catalytic moieties.
Sensing Changes in the supramolecular structure upon binding of an analyte can be used for detection.

Mechanistic Insights and Computational Studies of Boc 2 Methoxy D Phenylalanine and Its Derivatives

Structure-Activity Relationship (SAR) Analysis of Functionalized Phenylalanine Derivatives in Research Constructs

The chemical structure of phenylalanine derivatives plays a crucial role in their biological activity. Structure-Activity Relationship (SAR) studies, which explore how modifications to a molecule's structure affect its function, have been instrumental in optimizing these compounds for various research applications. nih.govresearchgate.net The core components of these derivatives, including the phenylalanine scaffold, the N-terminal protecting group, and various substituents, all contribute to their interaction with biological targets. nih.govmdpi.com

A key area of investigation has been the modification of the phenylalanine core. For instance, in the development of inhibitors for the HIV-1 capsid protein, the phenylalanine scaffold was identified as a critical region for maintaining antiviral activity. mdpi.com SAR studies on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives revealed that substitutions on the terminal benzene (B151609) ring significantly impacted antiviral potency. nih.gov Specifically, the introduction of a fluorine atom was found to maintain or even slightly increase activity, while methoxy (B1213986) groups at different positions led to a decrease in potency. nih.gov

The stereochemistry of the phenylalanine derivative is another critical factor. Studies on N-(9,10-anthraquinone-2-carbonyl)amino acid derivatives as xanthine (B1682287) oxidase inhibitors showed that D-amino acid derivatives often exhibit equal or greater potency compared to their L-enantiomers. nih.gov This highlights the importance of the spatial arrangement of atoms in the molecule for effective binding to the target.

Furthermore, the nature of the N-terminal protecting group and other substitutions can dramatically alter the activity of phenylalanine derivatives. For example, in the context of Formyl Peptide Receptor 1 (FPR1) antagonists, replacing the N-benzoyl group with branched alkyl residues like t-butoxycarbonyl (Boc) was shown to confer antagonist activity. rsc.org The volume and shape of these substituents are crucial for optimal interaction with the receptor. rsc.org

The following table summarizes key SAR findings for various functionalized phenylalanine derivatives:

Derivative Class Target Key SAR Findings Reference
4-Phenyl-1H-1,2,3-triazole phenylalanine derivativesHIV-1 CapsidFluorine substitution on the terminal benzene ring is favorable for activity. Methoxy substitution decreases activity. nih.gov
N-(9,10-anthraquinone-2-carbonyl)amino acid derivativesXanthine OxidaseAromatic amino acid fragment is essential. D-amino acid derivatives are often more potent than L-enantiomers. nih.gov
Dipeptide derivatives related to aurantiamideFormyl Peptide Receptor 1 (FPR1)N-terminal branched alkyl groups (e.g., Boc) confer antagonist activity. The volume and shape of the substituent are critical. rsc.org
Phosphonic acid analogues of homophenylalanine and phenylalanineAlanyl AminopeptidasesHomophenylalanine derivatives show higher inhibitory potential than phenylalanine derivatives. researchgate.net

These examples underscore the power of SAR analysis in the rational design of functionalized phenylalanine derivatives with tailored biological activities for specific research purposes.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for understanding how ligands like Boc-2-methoxy-D-phenylalanine and its derivatives interact with their biological targets at an atomic level. nih.govmdpi.com These techniques provide insights into binding modes, affinities, and the conformational dynamics of both the ligand and the target molecule. nih.govresearchgate.net

Prediction of Binding Affinity and Specificity with Biological Targets (e.g., HIV Capsid, FPR)

Molecular docking is widely used to predict the preferred binding orientation of a ligand to a target protein and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. nih.govmdpi.com For instance, in the development of HIV-1 capsid inhibitors, molecular docking studies have been instrumental in understanding how phenylalanine derivatives bind to a critical pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of the capsid protein. nih.govmdpi.comnih.gov These studies have helped to rationalize the observed SAR data, explaining why certain substitutions enhance or diminish antiviral activity. nih.gov For example, docking simulations of 1,2,3-triazole-containing phenylalanine derivatives showed that they can form key hydrogen bonds and hydrophobic interactions with amino acid residues within the binding pocket of the HIV-1 capsid. nih.gov

Similarly, molecular modeling has been applied to understand the interaction of phenylalanine derivatives with the Formyl Peptide Receptor (FPR), a G protein-coupled receptor involved in inflammation. unifi.ittpu.ru Docking studies can predict how antagonists like Boc-phenylalanine derivatives occupy the ligand-binding pocket of FPR1, thereby preventing its activation by natural agonists. rsc.orgtpu.ru

The table below presents examples of predicted binding affinities and key interactions for phenylalanine derivatives with their respective targets:

Derivative Target Predicted Binding Affinity (Docking Score) Key Predicted Interactions Reference
Phenylalanine derivative I-19HIV-1 CA-5.068 kcal/molHydrogen bond with Asn57; Hydrophobic interactions with Met66, Gln67, Lys70, Arg173, Lys182 mdpi.com
PF-74 (Lead Compound)HIV-1 CA-5.068 kcal/molHydrogen bond with Asn57; Interactions with Gln63, Met66, Gln67, Lys70, Arg173, Lys182 mdpi.com
Phenylalanine derivative 1iXanthine OxidaseNot specifiedBinds in the xanthine oxidase active pocket nih.gov

Conformational Analysis in Complex Biological and Chemical Environments

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time in a simulated biological environment. nih.govresearchgate.net MD simulations can assess the stability of the predicted binding mode and analyze the conformational changes in both the ligand and the protein upon binding. nih.gov

For example, MD simulations have been used to confirm the stability of phenylalanine-based inhibitors within the active site of the coronavirus main protease (Mpro). nih.gov These simulations can track the root mean square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein-ligand complex to evaluate its stability over the simulation time. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules like this compound and its derivatives. researchgate.netresearchgate.net These calculations provide valuable information about the molecule's electronic structure, which in turn helps in predicting its reactivity and understanding its interactions with other molecules. researchgate.netcumhuriyet.edu.tr

Key parameters derived from quantum chemical calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is an important indicator of a molecule's chemical reactivity and stability. researchgate.net A smaller energy gap generally suggests higher reactivity. researchgate.net For phenylalanine, the HOMO-LUMO energy gap has been calculated to be 0.19851 eV, which provides a basis for comparing its reactivity with other related molecules like tyrosine. researchgate.net

These calculations can also determine other electronic properties such as dipole moment, molecular electrostatic potential, and atomic charge distributions. researchgate.netresearchgate.net The molecular electrostatic potential map, for instance, can visualize the electron-rich and electron-deficient regions of a molecule, which is crucial for understanding non-covalent interactions like hydrogen bonding. researchgate.net

The table below summarizes some of the electronic parameters calculated for phenylalanine using DFT:

Parameter Calculated Value Significance Reference
HOMO-LUMO Energy Gap0.19851 eVIndicator of chemical reactivity and stability. researchgate.net

Elucidation of Reaction Mechanisms in Novel Synthetic Pathways and Derivatizations

Understanding the mechanisms of chemical reactions is fundamental to developing efficient and novel synthetic pathways for compounds like this compound and its derivatives. The synthesis of these molecules often involves multiple steps, including the protection of functional groups, the formation of peptide bonds, and the introduction of specific substituents. nih.govnih.gov

The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the amine functionality in amino acids. organic-chemistry.org Its introduction is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The cleavage of the Boc group is usually carried out under acidic conditions. organic-chemistry.org

The synthesis of various phenylalanine derivatives often starts with commercially available Boc-protected phenylalanine. nih.govnih.gov For example, the synthesis of 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors involved the initial coupling of (tert-butoxycarbonyl)-L-phenylalanine with an aniline (B41778) derivative, followed by the removal of the Boc group to yield a free amine. nih.gov This amine was then subjected to further reactions, including acylation and a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, to build the final complex molecule. nih.govresearchgate.net

The derivatization of the phenylalanine ring itself is another important aspect. For instance, the direct ortho-methoxylation of phenylalanine derivatives has been achieved through palladium-catalyzed C-H functionalization, utilizing a methoxyiminoacyl (MIA) directing group. thieme-connect.com Computational studies, such as DFT calculations, have been employed to elucidate the mechanism of such reactions, revealing that the manner of methanol (B129727) participation significantly influences the energy barriers of the transition states. thieme-connect.com

Another versatile method for derivatizing the phenylalanine ring involves the use of a triazene (B1217601) linkage to a solid support. csic.es This allows for the cleavage of the peptide from the resin and subsequent chemical transformation of the resulting diazonium salt to introduce various substituents at the para position of the aromatic ring. csic.es

The synthesis of Weinreb amides from Boc-phenylalanine has also been studied, with investigations into the use of different coupling agents like isobutyl chloroformate and carbonyldiimidazole. researchgate.net These studies sometimes lead to unexpected outcomes, such as the crystallization of a racemic mixture instead of an enantiomerically pure product, providing insights into the stability of different molecular arrangements. researchgate.net

Future Research Perspectives and Methodological Challenges

Development of Greener and More Sustainable Synthetic Routes for Stereoselective Production

The chemical synthesis of peptides and their constituent amino acids is often resource-intensive and can generate considerable waste, prompting a shift towards more sustainable practices. nih.govrsc.org A primary challenge in the synthesis of Boc-protected amino acids, including Boc-2-Methoxy-D-Phenylalanine, is the reliance on organic solvents. nih.govresearchgate.net While the Boc protecting group is considered advantageous for green chemistry due to the gaseous byproducts of its removal, the synthesis process itself often involves solvents with significant environmental and health concerns, such as dichloromethane (B109758) and DMF. nih.govrsc.org

Future research is expected to focus on several key areas to address these issues:

Water-Based Synthesis: A promising avenue is the development of peptide synthesis methods that utilize water as the primary solvent. nih.govresearchgate.net This approach, however, is complicated by the poor water solubility of many Boc-amino acids. nih.gov Innovative techniques, such as the use of water-dispersible nanoparticles of Boc-protected amino acids, have shown potential for both solution-phase and solid-phase peptide synthesis in aqueous media. nih.govresearchgate.net Microwave-assisted synthesis in water using these nanoparticles has also been demonstrated to accelerate reaction times. researchgate.net

Alternative Green Solvents: The exploration of greener, biodegradable solvents is another critical research direction. Propylene (B89431) carbonate, for instance, has been successfully used as a replacement for dichloromethane and DMF in both solution- and solid-phase peptide synthesis, yielding comparable results without the associated toxicity. rsc.org

Mechanochemistry: Solvent-free or minimal-solvent synthesis methods, such as mechanochemistry (e.g., ball milling), are being investigated for the preparation of short peptides using Boc-protected amino acids. acs.org These methods reduce solvent usage and can lead to more efficient reactions.

Biocatalysis: The use of enzymes as catalysts in the synthesis of β-phenylalanine derivatives is a growing area of interest. nih.gov Biocatalytic methods offer the potential for high enantioselectivity and sustainability, although challenges remain in developing robust enzymes for a wide range of substrates. nih.gov

The following table summarizes some of the emerging greener synthetic strategies for Boc-protected amino acids:

Synthetic StrategyDescriptionAdvantages
Aqueous Synthesis Utilizes water as the primary solvent, often employing nanoparticles of Boc-amino acids to overcome solubility issues. nih.govresearchgate.netEnvironmentally benign, reduces reliance on organic solvents. nih.gov
Green Solvents Replaces traditional hazardous solvents with more sustainable alternatives like propylene carbonate. rsc.orgLower toxicity, improved safety profile. rsc.org
Mechanochemistry Employs mechanical force (e.g., grinding) to drive chemical reactions with minimal or no solvent. acs.orgReduced solvent waste, potential for high efficiency. acs.org
Biocatalysis Uses enzymes to catalyze the synthesis, offering high stereoselectivity. nih.govSustainable, highly specific reactions. nih.gov

Expansion of Applications in Emerging Areas of Chemical Biology and Organic Materials Research

The unique structural features of this compound make it a valuable building block for a range of applications beyond traditional peptide synthesis. Future research is likely to expand its utility in chemical biology and the development of novel organic materials.

In the realm of chemical biology , ortho-substituted phenylalanine derivatives, such as the methoxy-substituted variant, can be genetically incorporated into proteins in living cells. acs.org This technique allows for the introduction of unique chemical handles into proteins, enabling detailed studies of protein structure, function, and dynamics. acs.org For example, the incorporation of fluorescent amino acids can be used to probe the local environment within a protein and monitor processes like protein folding. acs.org While the direct genetic incorporation of this compound is not the primary application due to the protecting group, the underlying 2-methoxy-D-phenylalanine scaffold is of significant interest.

In organic materials research , the incorporation of specialized amino acids into peptides can lead to the creation of materials with tailored properties. Boc-protected amino acids are fundamental to the synthesis of peptidomimetics and other complex organic molecules. chemicalbook.com The methoxy (B1213986) substitution on the phenyl ring of this compound can influence the conformational preferences and electronic properties of peptides and other polymers into which it is incorporated, potentially leading to the development of new materials with specific functions.

Advanced Computational Modeling for Rational Design and Discovery of Next-Generation Analogues

Computational modeling has become an indispensable tool in modern chemistry for understanding reaction mechanisms and for the rational design of new molecules with desired properties. nih.govresearchgate.net For this compound and its analogues, computational approaches are crucial for several reasons:

Predicting Reaction Outcomes and Selectivity: Computational models can provide insights into the mechanisms of reactions, such as the thermal deprotection of N-Boc groups, and can help predict the selectivity of these reactions in the presence of other functional groups. acs.orgresearchgate.net This understanding is vital for optimizing synthetic routes and minimizing unwanted side products.

Rational Design of Novel Analogues: By simulating the interactions of phenylalanine analogues with biological targets, such as enzymes, computational methods can guide the design of new compounds with enhanced activity or specificity. mdpi.comsemanticscholar.org For instance, alchemical free energy calculations (AFEC) have been used to design pharmacological chaperones with improved binding affinity for phenylalanine hydroxylase, the enzyme implicated in phenylketonuria. mdpi.comsemanticscholar.org This approach allows for the in silico screening of potential drug candidates before their synthesis, saving time and resources. semanticscholar.org

Understanding Structure-Activity Relationships: Molecular modeling can elucidate how the state of a protecting group, such as the Boc group, can influence the conformation and reactivity of a peptide chain. acs.org This knowledge is critical for the rational design of protecting group strategies in complex peptide syntheses. acs.org

The integration of computational design with experimental synthesis and testing creates a powerful workflow for the discovery of next-generation analogues of this compound with tailored properties for applications in medicine, chemical biology, and materials science.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.